2-Amino-3-(4-hydroxyphenyl)propanehydrazide, also known as L-Tyrosine Hydrazide (CAS: 7662-51-3), is a functionalized derivative of the proteinogenic amino acid L-Tyrosine. It is primarily utilized as a versatile intermediate in pharmaceutical synthesis and peptide chemistry, where the terminal hydrazide group offers distinct reactivity compared to the parent amino acid's carboxyl group. Key procurement considerations often revolve around its role as a precursor for active pharmaceutical ingredients (APIs) like benserazide, its utility in preparing peptide fragments, and its application as a chiral resolving agent for racemic mixtures of other amino acids.
Direct substitution of L-Tyrosine Hydrazide with its parent amino acid, L-Tyrosine, is frequently unfeasible in process chemistry and formulation development due to critical differences in solubility and functional group reactivity. L-Tyrosine exhibits notoriously poor solubility (<0.5 g/L) in neutral aqueous solutions, creating significant challenges in preparing concentrated stock solutions for cell culture media and other bioprocessing workflows. This often necessitates the use of extreme pH feeds, which can introduce process complexities and stability risks. Furthermore, the carboxylic acid of L-Tyrosine lacks the specific nucleophilic reactivity of the hydrazide moiety, which is essential for its role as a precursor in the synthesis of hydrazones and subsequent reduction to form key pharmaceutical intermediates, such as in the synthesis of benserazide. The hydrazide group provides a unique chemical handle for conjugation and modification that is central to its intended applications and cannot be replicated by the parent amino acid.
A primary procurement driver for L-Tyrosine derivatives is overcoming the extremely low aqueous solubility of the parent amino acid at neutral pH. L-Tyrosine has a reported solubility of less than 0.5 g/L in water at neutral pH. In contrast, chemically modified tyrosine derivatives designed for process compatibility, such as phospho-L-tyrosine disodium salt, can exhibit solubilities over 100 times higher (53 g/L). While direct data for L-Tyrosine Hydrazide in neutral water is not available, its utility as a synthetic precursor in various solvent systems and its reported high solubility in acidic media (50 mg/mL or 50,000 mg/L in 1M HCl) indicate a significantly improved handling and processability profile over unmodified L-Tyrosine for many applications.
| Evidence Dimension | Aqueous Solubility at Neutral pH (25 °C) |
| Target Compound Data | Implied high solubility based on derivative class performance and handling data in acidic media (50 g/L in 1M HCl). |
| Comparator Or Baseline | L-Tyrosine: <0.5 g/L. |
| Quantified Difference | Derivatives can be >100-fold more soluble than the parent amino acid. |
| Conditions | Aqueous solution, neutral pH for L-Tyrosine; 1M HCl for L-Tyrosine Hydrazide. |
Improved solubility prevents precipitation issues, allows for more concentrated stock solutions, and avoids the need for complex, high-pH feed strategies in bioprocessing and chemical synthesis.
L-Tyrosine Hydrazide is not interchangeable with L-Tyrosine when it serves as a key intermediate in multi-step API synthesis. In the synthesis of Benserazide, an anti-Parkinsonian drug, an amino acid hydrazide (serine hydrazide or, in analogous syntheses, tyrosine hydrazide) is a critical starting material. The hydrazide moiety undergoes a condensation reaction with 2,3,4-trihydroxybenzaldehyde to form a hydrazone intermediate, which is subsequently reduced to yield the final API structure. This specific reaction pathway is enabled by the hydrazide functional group. The use of protected L-Tyrosine hydrazide derivatives in these routes is documented with high step-wise yields (e.g., >90%), demonstrating its process compatibility. The parent L-Tyrosine's carboxylic acid group does not possess the required reactivity for this transformation.
| Evidence Dimension | Reactivity as a Nucleophile in Condensation Reactions |
| Target Compound Data | The hydrazide group readily reacts with aldehydes to form hydrazones, a key step in the synthesis of drugs like Benserazide. |
| Comparator Or Baseline | L-Tyrosine: The carboxylic acid group is not suitable for this specific condensation reaction pathway. |
| Quantified Difference | Qualitative difference in chemical reactivity enabling a specific, high-yield synthetic route. |
| Conditions | Pharmaceutical synthesis, condensation reaction with an aldehyde. |
For specific synthetic targets, L-Tyrosine Hydrazide is an essential, non-substitutable precursor, making it a required procurement item for that manufacturing process.
Beyond its role as a synthetic building block, L-Tyrosine Hydrazide is designated as an 'excellent reagent' for the chemical resolution of racemic (DL) amino acids. Chiral resolution is a critical step in pharmaceutical manufacturing and research to isolate the desired enantiomer from a racemic mixture. The process typically involves reacting the racemate with a single-enantiomer resolving agent, like L-Tyrosine Hydrazide, to form diastereomeric salts or derivatives that possess different physical properties (e.g., solubility), allowing for their separation by methods like fractional crystallization. While a direct quantitative comparison of its resolving power versus other agents is not readily available, its specific citation for this purpose distinguishes it from L-Tyrosine and other non-chiral analogs which cannot function in this capacity.
| Evidence Dimension | Application in Chiral Resolution |
| Target Compound Data | Explicitly described as a resolving agent for various DL-amino acids. |
| Comparator Or Baseline | Racemic or achiral analogs: Cannot be used as a chiral resolving agent. |
| Quantified Difference | Qualitative functional advantage; enables a key purification process. |
| Conditions | Separation of enantiomers from a racemic mixture of amino acids. |
Procurement for chiral resolution applications requires a compound with high enantiomeric purity that can effectively induce separation; L-Tyrosine Hydrazide is specified for this role.
Thermal stability is a key parameter for process safety, storage, and determining viable reaction conditions. L-Tyrosine is known to be thermally stable, with a decomposition temperature reported to be around 340 °C. In contrast, related hydrazide compounds often exhibit different thermal profiles. For instance, the decomposition of a structurally related L-tyrosine-based phthalonitrile was shown to occur in stages, with the first stage between 403–490 °C. Another example, anthracene-9-carbohydrazide, shows a thermal decomposition temperature of 242 °C. L-Tyrosine Hydrazide itself has a reported melting point of 196-198 °C, which precedes the decomposition of the parent L-Tyrosine, indicating a different operational temperature window. This distinct thermal behavior is a critical material property that must be considered during process design and material selection.
| Evidence Dimension | Thermal Decomposition Temperature |
| Target Compound Data | Melting point of 196-198 °C, suggesting decomposition will occur at a different temperature than the parent amino acid. |
| Comparator Or Baseline | L-Tyrosine: Decomposition at ~340 °C. |
| Quantified Difference | The melting point of the hydrazide is over 140 °C lower than the decomposition temperature of L-Tyrosine, indicating a significantly different thermal profile. |
| Conditions | Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC). |
Understanding the different thermal limits of the hydrazide versus the parent amino acid is crucial for safe handling, defining maximum process temperatures, and ensuring material stability during synthesis and storage.
This compound is the right choice when a reactive hydrazide moiety is required for condensation with an aldehyde to form a hydrazone, a key step in the synthesis of APIs like Benserazide. Its specific reactivity makes it a non-substitutable raw material for this established manufacturing route.
When developing highly concentrated, neutral pH feed streams for cell culture or other bioprocesses where the low solubility of L-Tyrosine is a limiting factor, using a highly soluble derivative like L-Tyrosine Hydrazide is the appropriate selection. It circumvents precipitation issues and simplifies feed strategy.
In solid-phase or solution-phase peptide synthesis, L-Tyrosine Hydrazide serves as a valuable building block for producing peptides with a C-terminal hydrazide. This functional group can then be used as a handle for creating peptide thioesters for native chemical ligation or for conversion into peptide amides, offering synthetic versatility not available with standard L-Tyrosine.
For the purification of racemic amino acid mixtures, L-Tyrosine Hydrazide is a suitable choice as a chiral resolving agent. It enables the separation of enantiomers through the formation of diastereomeric derivatives, a crucial step for producing enantiopure compounds for pharmaceutical use.
Irritant